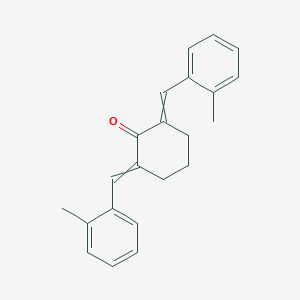
2,6-Bis((2-methylphenyl)methylene)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis((2-methylphenyl)methylene)cyclohexan-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as bis(2-methylbenzylidene)cyclohexanone or BMBC, and it belongs to the family of chalcones.
Wirkmechanismus
The mechanism of action of BMBC is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It may also act by modulating the expression of certain genes that are involved in cell survival and apoptosis.
Biochemische Und Physiologische Effekte
BMBC has been found to have several biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to have anti-inflammatory and antioxidant properties. In addition, BMBC has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMBC for lab experiments is its high potency and selectivity. This compound has been found to be effective at low concentrations, which makes it a cost-effective option for research. However, one limitation of BMBC is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on BMBC. One area of interest is in the development of new anti-cancer drugs based on the structure of BMBC. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic targets. Additionally, research is needed to optimize the synthesis and purification methods for BMBC to improve its solubility and stability.
Synthesemethoden
The synthesis of BMBC involves the condensation of 2-methylbenzaldehyde and cyclohexanone in the presence of a base catalyst such as sodium hydroxide. The reaction takes place under reflux conditions, and the final product is obtained after purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
BMBC has shown promising results in various scientific research applications. One of the main areas of interest is in the field of cancer research. Studies have shown that BMBC has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
Eigenschaften
CAS-Nummer |
85391-70-4 |
|---|---|
Produktname |
2,6-Bis((2-methylphenyl)methylene)cyclohexan-1-one |
Molekularformel |
C22H22O |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2,6-bis[(2-methylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C22H22O/c1-16-8-3-5-10-18(16)14-20-12-7-13-21(22(20)23)15-19-11-6-4-9-17(19)2/h3-6,8-11,14-15H,7,12-13H2,1-2H3 |
InChI-Schlüssel |
UTIHSBHVGKPGEM-OZNQKUEASA-N |
Isomerische SMILES |
CC1=CC=CC=C1/C=C/2\CCC/C(=C/C3=CC=CC=C3C)/C2=O |
SMILES |
CC1=CC=CC=C1C=C2CCCC(=CC3=CC=CC=C3C)C2=O |
Kanonische SMILES |
CC1=CC=CC=C1C=C2CCCC(=CC3=CC=CC=C3C)C2=O |
Andere CAS-Nummern |
85391-70-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



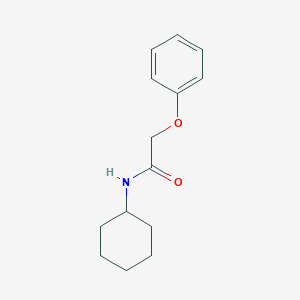
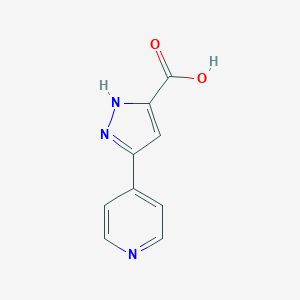

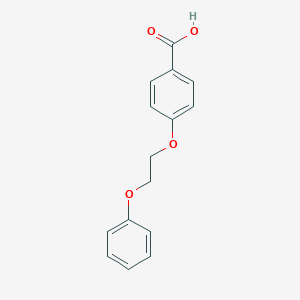
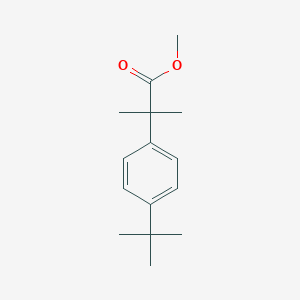
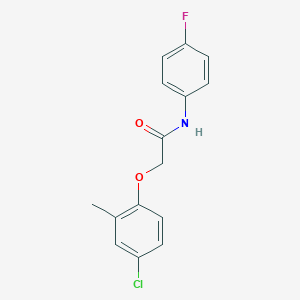
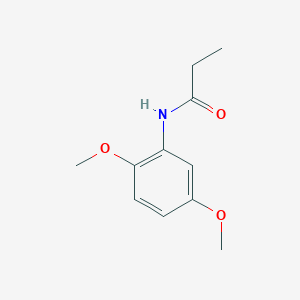
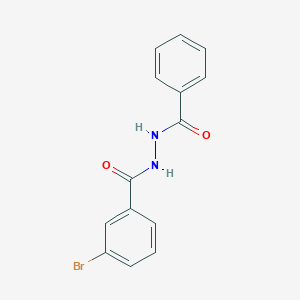
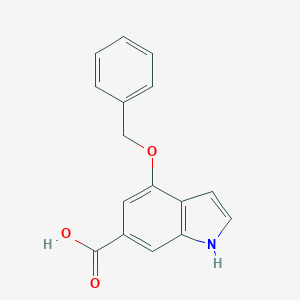
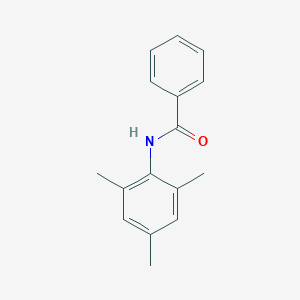
![4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B185582.png)
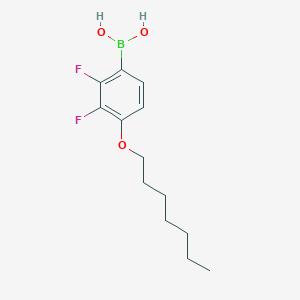
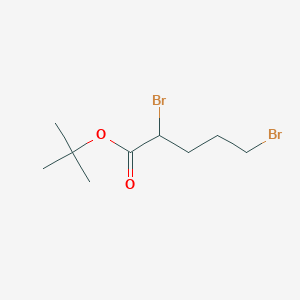
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B185590.png)